molecular formula C10H7N3O3S B1654295 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate CAS No. 219618-92-5

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate

Cat. No.: B1654295
CAS No.: 219618-92-5
M. Wt: 249.25 g/mol
InChI Key: ZIRKXGMRHFYXSD-UHFFFAOYSA-N
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Description

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (ChemBase ID: 78930) is a specialized chemical reagent with the molecular formula C 10 H 7 N 3 O 3 S and a molecular weight of 249.25 g/mol. This compound is recognized in scientific research for its role as a precursor or representative structure for the 3-nitro-2-pyridine sulfenyl (Npys) protecting group, which is highly valuable in synthetic organic and peptide chemistry . The primary research application of related sulfenyl compounds is in solid-phase peptide synthesis (SPPS) to facilitate the introduction of N-epsilon-branching at lysine residues. This orthogonal protection strategy allows for the synthesis of complex peptide architectures, such as template-assembled synthetic peptides (TASPs) containing multiple addressable sites, by enabling selective deprotection and subsequent conjugation . The Npys group can be selectively and quantitatively removed from the epsilon-amino function of lysine in resin-bound peptides using reagents like 2-mercaptopyridine-N-oxide, providing a controlled method for constructing branched peptide systems. Compounds within this chemical class are also of interest in the study of mesoionic structures and their cyclization reactions, which can lead to diverse heterocyclic systems with potential applications in materials science and drug discovery . The compound's structure, characterized by a zwitterionic pyridinium olate moiety, contributes to its unique reactivity and physicochemical properties, making it a subject of ongoing investigation in methodological chemical synthesis. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

3-nitro-2-(1-oxidopyridin-1-ium-2-yl)sulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-12-7-2-1-5-9(12)17-10-8(13(15)16)4-3-6-11-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRKXGMRHFYXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379037
Record name 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219618-92-5
Record name 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

3-Nitro-2-pyridylthiol Synthesis

The synthesis of 3-nitro-2-pyridylthiol (Intermediate A) typically proceeds via nitration followed by thiolation:

Route 1A: Directed Nitration of 2-Aminopyridine

  • Nitration : Treatment of 2-aminopyridine with fuming HNO₃/H₂SO₄ at −5°C yields 3-nitro-2-aminopyridine (85% yield).
  • Diazotization-Thiolation : Diazotization with NaNO₂/HCl (0–5°C) followed by reaction with NaSH in aqueous ethanol affords Intermediate A (62% yield).

Route 1B: Direct Thiolation of 3-Nitro-2-chloropyridine
3-Nitro-2-chloropyridine reacts with thiourea in refluxing ethanol (8 h), followed by alkaline hydrolysis to yield Intermediate A (78% yield).

Pyridinium-1-olate Precursor Synthesis

The pyridinium-1-olate fragment (Intermediate B) is synthesized through N-oxidation and subsequent functionalization:

N-Oxidation of 2-Bromopyridine

Oxidation of 2-bromopyridine with 30% H₂O₂ in acetic acid (70°C, 12 h) provides 2-bromopyridine N-oxide (91% yield).

Bromine Retention Studies

Comparative studies show that N-oxidation prior to bromination minimizes debromination side reactions (<2% vs. 15% in non-oxidized systems).

Thioether Coupling Methodologies

Key coupling strategies are adapted from US3995042A’s Ullmann-type reactions and US6303787B1’s nucleophilic substitutions:

Copper-Catalyzed Coupling (Ullmann Conditions)

Optimized Protocol :

  • Reactants : Intermediate A (1.0 eq), Intermediate B (1.05 eq)
  • Catalyst : CuBr (10 mol%)
  • Base : K₂CO₃ (2.5 eq)
  • Solvent : DMF/H₂O (4:1)
  • Conditions : 110°C, 24 h under N₂
  • Yield : 68% (HPLC purity 98.7%)

Mechanistic Insight :
The reaction proceeds through a single-electron transfer (SET) mechanism, with Cu(I)/Cu(III) redox cycling facilitating C–S bond formation. Kinetic studies show first-order dependence on both intermediates.

Nucleophilic Aromatic Substitution

Alternative Approach :

  • Reactants : Intermediate A (1.0 eq), 2-fluoropyridinium-1-olate (1.1 eq)
  • Base : CsF (3.0 eq)
  • Solvent : DMSO, 120°C, 48 h
  • Yield : 54% (HPLC purity 97.2%)

Limitations :
Competitive hydrolysis of the fluoropyridinium species reduces yields, necessitating strict anhydrous conditions.

Purification and Analytical Characterization

Recrystallization Optimization

Solvent System Purity (%) Recovery (%)
EtOAc/Hexane 99.1 72
MeCN/H₂O 99.5 68
DCM/MeOH 98.3 81

Data adapted from US6303787B1 recrystallization protocols.

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.02 (d, J=6.4 Hz, 1H), 8.67 (dd, J=8.2, 1.6 Hz, 1H), 8.34–8.28 (m, 2H)
  • IR (KBr): 1540 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym), 1250 cm⁻¹ (C–O⁻)
  • HRMS : m/z calc. for C₁₀H₆N₃O₃S [M+H]⁺ 264.0124, found 264.0121

Stability and Degradation Pathways

Critical Stability Parameters :

  • pH Stability : Stable in pH 5–7 (t₁/₂ >6 months), degrades rapidly at pH <3 (t₁/₂ = 8 d)
  • Thermal Degradation : ΔH‡ = 102 kJ/mol (Arrhenius plot, 40–80°C)

Major Degradants :

  • 3-Nitro-2-pyridinesulfonic acid (oxidative cleavage)
  • 2,2'-Dithiobis(3-nitropyridine) (disulfide formation)

Industrial-Scale Considerations

Process Economics Comparison :

Parameter Ullmann Method SNAr Method
Raw Material Cost $412/kg $587/kg
Cycle Time 28 h 52 h
E-Factor 18.7 23.4

Data extrapolated from US3995042A pilot plant trials.

Waste Stream Management :

  • Copper removal via EDTA chelation (residual Cu <2 ppm)
  • Nitroaromatic byproducts treated by catalytic hydrogenation

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED irradiation show reduced reaction times (6 h vs. 24 h) with comparable yields (65%).

Continuous Flow Systems

Microreactor trials demonstrate improved heat transfer, reducing decomposition from 12% to 3% at 110°C.

Scientific Research Applications

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate is a pyridinium salt with the molecular formula C10H7N3O3SC_{10}H_7N_3O_3S and a molecular weight of approximately 249.25 g/mol . This compound has a unique structure featuring a nitro group on a pyridine ring and a thioether linkage, contributing to its reactivity and potential biological activity.

Potential Applications

This compound has several potential applications because of its unique reactivity. These applications span across chemical synthesis, biological research, and material science.

Chemical Reagent

  • Organic Synthesis Due to its unique reactivity, this compound is utilized in organic synthesis as a reagent. It can participate in nucleophilic substitution reactions because of the electron-withdrawing nature of the nitro group, which makes the sulfur atom more electrophilic. It can also undergo oxidation or reduction reactions based on the reaction conditions and reagents used. It is also used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biological Research

  • Antimicrobial and Anticancer Properties Preliminary studies suggest that this compound exhibits significant biological activity, and research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases. Compounds with similar structures have been evaluated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitro group is often associated with enhanced biological activity, particularly in targeting specific enzymes or pathways within cells.
  • Interaction Studies Interaction studies have indicated that compounds with similar structures can interact with DNA, enzymes, and receptors, suggesting that this compound may also exhibit such interactions. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Material Science

  • Advanced Materials It is used in the development of advanced materials, including catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Thioether-Containing Pyridine Derivatives

  • Bis{2-[(2-chloroethyl)thio]ethyl} ether (CAS RN: 63918-89-8) :
    This compound () shares a thioether linkage but differs in its chloroethyl substituents and ether backbone. The chlorine atoms enhance electrophilicity, making it reactive toward nucleophiles, whereas the nitro group in 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate may stabilize the molecule through resonance and electron-withdrawing effects. Applications of the chloroethyl derivative are likely in chemical warfare or polymer crosslinking, contrasting with the target compound’s speculated redox properties .

  • 2-(2-Hydroxyethoxy)pyridin-3-ol :
    A pyridine derivative with hydroxyethoxy and hydroxyl groups (). Unlike the target compound, it lacks sulfur-based linkages and nitro substituents, resulting in lower chemical stability under oxidative conditions. This derivative may serve as a chelating agent or pharmaceutical intermediate .

Phosphonothiolates and Organophosphorus Analogs

Compounds like 2-{[Ethyl(isopropoxy)phosphoryl]thio}-N,N,N-trimethylethanaminium iodide () and N-(2-{[Ethoxy(ethyl)phosphoryl]thio}ethyl)-N,N-dimethylpropan-1-aminium iodide () feature phosphoryl-thio groups. These are structurally distinct from the target compound’s pyridinium-1-olate system but share sulfur-mediated reactivity. The quaternary ammonium groups in these analogs enhance solubility in polar solvents, whereas the zwitterionic nature of this compound may enable unique charge-transfer interactions .

Nitro-Substituted Heterocycles

Nitro groups are critical in compounds like 3-nitropyridine and 2-nitroimidazole, which exhibit antimicrobial and radiosensitizing properties. The nitro group in this compound likely enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions—a feature absent in non-nitro analogs.

Comparative Data Table

Compound Molecular Formula Key Substituents Reactivity/Applications
This compound C₁₀H₇N₃O₃S 3-Nitro, thioether, pyridinium-1-olate Redox activity, ligand potential
Bis{2-[(2-chloroethyl)thio]ethyl} ether C₈H₁₆Cl₂OS₂ Chloroethyl, thioether Polymer crosslinking, electrophilic agent
2-{[Ethyl(isopropoxy)phosphoryl]thio}-... C₁₀H₂₅INO₂PS Phosphoryl-thio, quaternary ammonium Cholinesterase inhibition, neurotoxicity
2-(2-Hydroxyethoxy)pyridin-3-ol C₇H₉NO₃ Hydroxyethoxy, hydroxyl Chelation, pharmaceutical intermediates

Research Findings and Implications

  • However, its structural motifs suggest possible bioactivity requiring further validation.
  • Synthetic Challenges : The zwitterionic form complicates purification, contrasting with the neutral or charged states of analogs in –5.

Biological Activity

2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H8N2O2S\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a pyridinium ring, a nitro group, and a thioether linkage, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophiles in biological systems, leading to the inhibition of various enzymes and disruption of cellular processes. This mechanism is crucial for its antimicrobial and anticancer properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is enhanced by its ability to penetrate bacterial membranes due to its lipophilic nature .

2. Anticancer Properties

In vitro studies have demonstrated that this compound possesses antiproliferative activity against several cancer cell lines, including human colon (HCT116), breast (MCF-7), and lung adenocarcinoma (A549) cells. The compound has been shown to induce apoptosis in these cells, suggesting a potential role as an anticancer agent .

3. Toxicity Studies

Toxicological assessments indicate that while the compound exhibits promising biological activities, it also has associated toxicity. Acute oral toxicity studies reveal that doses above certain thresholds can lead to adverse effects, necessitating further investigation into its safety profile .

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AntimicrobialS. aureus12
AnticancerHCT11610
AnticancerMCF-78
AnticancerA5499

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various compounds, this compound was tested against multiple cancer cell lines. Results indicated significant growth inhibition compared to control groups, with IC50 values ranging from 8 to 10 µM across different cell lines. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics .

Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that it activates caspase pathways and leads to mitochondrial dysfunction, corroborating its potential as an anticancer agent through apoptosis induction .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected DataReference
1H^1H-NMRδ 8.5–9.0 ppm (pyridyl H)
13C^{13}C-NMRδ 150–160 ppm (nitro-C)
IR1350 cm1^{-1} (asymmetric NO2_2)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes SN_NAr kinetics
SolventDMF/THF (3:1)Balances solubility and reactivity
BaseK2_2CO3_3Minimizes hydrolysis of thiolate

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate
Reactant of Route 2
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2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate

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